2,3-Diaminopyridine-4-carboxylic acid hydrochloride
Overview
Description
2,3-Diaminopyridine-4-carboxylic acid hydrochloride is a heterocyclic organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of two amino groups at the 2 and 3 positions, and a carboxylic acid group at the 4 position on the pyridine ring, along with a hydrochloride salt form. It is widely used in the synthesis of various biologically active molecules and serves as a key intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diaminopyridine-4-carboxylic acid hydrochloride typically involves the reduction of 2,3-dinitropyridine. The process begins with the nucleophilic substitution of a halogen in the pyridine ring activated by a nitro group. The reduction of the nitro groups is then carried out using hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using hydrogenation techniques. The use of palladium on carbon or Raney nickel as catalysts is common due to their efficiency in facilitating the reduction of nitro groups to amino groups .
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminopyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, and iron in the presence of acid . The reaction conditions typically involve elevated temperatures and pressures to facilitate the reduction and substitution processes.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,3-Diaminopyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-diaminopyridine-4-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. It can also interact with cellular receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
2,3-Diaminopyridine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2,3-Diaminopyridine: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
2,4-Diaminopyridine: Has amino groups at different positions, leading to different reactivity and applications.
3,4-Diaminopyridine: Similar to 2,3-diaminopyridine but with amino groups at the 3 and 4 positions, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2,3-diaminopyridine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2H,7H2,(H2,8,9)(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKCENPYQKJXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.